p-Bromobenzylidene-benzyl-amine
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Overview
Description
p-Bromobenzylidene-benzyl-amine is an organic compound with the molecular formula C₁₄H₁₂BrN and a molecular weight of 274.156 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzylidene group, which is further connected to a benzyl-amine moiety. It is a derivative of benzylamine and is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Bromobenzylidene-benzyl-amine typically involves the bromination of benzylidene-benzyl-amine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄) and a catalytic amount of benzoyl peroxide . The reaction proceeds under reflux conditions, leading to the formation of the desired brominated product.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: p-Bromobenzylidene-benzyl-amine undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Corresponding substituted benzylidene-benzyl-amine derivatives.
Scientific Research Applications
p-Bromobenzylidene-benzyl-amine finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of p-Bromobenzylidene-benzyl-amine involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the amine group can act as a nucleophile in various chemical transformations . The compound’s effects are mediated through its ability to form stable intermediates and products in these reactions.
Comparison with Similar Compounds
Benzylamine: A simpler analog without the bromine substitution.
p-Bromobenzylamine: Similar structure but lacks the benzylidene group.
Biological Activity
p-Bromobenzylidene-benzyl-amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom on the benzylidene moiety, which influences its reactivity and biological interactions. Its chemical structure can be represented as follows:
Cytotoxicity and Antitumor Activity
Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds structurally similar to this compound have shown moderate cytotoxic activity against tumor cell lines using the MTT assay. The IC50 values for these compounds were evaluated, indicating varying degrees of effectiveness against different cell lines.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HCT-8 | 101.5 |
Compound 7 | MDA-MB-435 | 119.5 |
Compound 6 | HL-60 | No effect |
The data suggest that while some derivatives exhibit significant cytotoxicity, others may have diminished activity due to structural modifications, such as the introduction of bromine atoms .
The mechanism by which this compound exerts its biological effects is largely attributed to its ability to interact with specific molecular targets within cancer cells. The bromine atom can participate in electrophilic aromatic substitution reactions, enhancing the compound's reactivity with biomolecules. Furthermore, the amine group serves as a nucleophile, facilitating various chemical transformations that may lead to apoptosis in cancer cells .
Study on Melanoma Cells
In a notable study, benzylamine-derived drugs were shown to induce apoptosis and inhibit proliferation in melanoma cells. The administration of these compounds led to a significant reduction in tumor size and enhanced survival rates in animal models. The study highlighted the role of this compound as a potential lead compound for further development in cancer therapy .
Comparative Analysis with Other Compounds
A comparative analysis was conducted with other benzylamine derivatives to assess their biological activities. Results indicated that while some derivatives exhibited potent antitumor effects, others showed minimal activity. This variability underscores the importance of structural features in determining biological efficacy.
Properties
CAS No. |
27046-29-3 |
---|---|
Molecular Formula |
C14H12BrN |
Molecular Weight |
274.15 g/mol |
IUPAC Name |
N-benzyl-1-(4-bromophenyl)methanimine |
InChI |
InChI=1S/C14H12BrN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
InChI Key |
BXKIXPVEFBTGCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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